4-Bromo-3,5-difluorobenzyl bromide chemical properties
4-Bromo-3,5-difluorobenzyl bromide chemical properties
A Bifunctional Fluorinated Scaffold for Medicinal Chemistry[1][2]
Executive Summary
4-Bromo-3,5-difluorobenzyl bromide (CAS: 1571115-92-8) is a high-value halogenated building block characterized by its orthogonal reactivity .[1][2][3] Unlike simple benzyl halides, this molecule possesses two distinct electrophilic sites: a highly reactive benzylic bromide and a stable, yet activatable, aryl bromide. This dual functionality allows medicinal chemists to perform sequential, chemoselective derivatizations—typically nucleophilic substitution (
Chemical Identity & Physical Properties[2][4][5][6][7]
| Property | Data |
| CAS Number | 1571115-92-8 |
| IUPAC Name | 1-(Bromomethyl)-4-bromo-3,5-difluorobenzene |
| Molecular Formula | |
| Molecular Weight | 285.91 g/mol |
| Appearance | Pale yellow liquid or low-melting solid (dependent on purity) |
| Density | ~1.9 g/mL (Estimated based on congeners) |
| Boiling Point | ~260°C (Predicted) / Flash Point >110°C |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water.[1][4] |
| Hazards | Lachrymator , Corrosive ( |
Structural Analysis:
-
Electronic Environment: The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the benzylic carbon compared to non-fluorinated analogs.[1][2]
-
Steric Considerations: The fluorine atoms at positions 3 and 5 provide "metabolic armor," blocking common sites of oxidative metabolism (e.g., P450 hydroxylation) without imposing the severe steric penalty of chlorine or methyl groups.[1]
Synthesis & Production Pathways
The synthesis of 4-Bromo-3,5-difluorobenzyl bromide is typically approached via two primary routes. The choice depends on the availability of the precursor: 4-bromo-3,5-difluorotoluene or 4-bromo-3,5-difluorobenzyl alcohol .[1][2]
Method A: Radical Bromination (Wohl-Ziegler)
This is the industrial standard for converting the toluene derivative.[1][2] The presence of electron-withdrawing fluorine atoms can slightly deactivate the benzylic C-H bond towards radical abstraction, requiring optimized initiation.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic) or Benzoyl Peroxide.[1][2]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Method B: Appel Reaction (From Alcohol)
Preferred for small-scale, high-purity requirements where avoiding radical byproducts is critical.[1][2]
-
Reagents: Carbon Tetrabromide (
), Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).[5][6] -
Solvent: Dichloromethane (DCM) at 0°C.
-
Mechanism: Activation of the hydroxyl group by phosphine followed by
displacement by bromide.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Reactivity Landscape: Orthogonal Functionalization
The core value of this molecule lies in its ability to undergo chemoselective sequential reactions .[2]
-
Site A (Benzylic Bromide): Highly reactive toward nucleophiles (amines, thiols, alkoxides) via
. The electron-poor ring accelerates this reaction.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Site B (Aryl Bromide): Inert to standard nucleophiles but highly reactive in Pd/Ni-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Visualization of Reaction Pathways[1][2]
Figure 1: Chemoselective reaction pathways. Path A is kinetically favored, allowing modification of the benzylic position while preserving the aryl bromide for subsequent coupling.[1]
Experimental Protocols
Protocol 1: Chemoselective N-Alkylation (Benzylic Substitution)
Objective: To attach a piperidine motif to the benzylic position without disturbing the aryl bromide.[1][2]
Materials:
- (2.0 equiv, anhydrous)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 4-Bromo-3,5-difluorobenzyl bromide and anhydrous ACN.
-
Base Addition: Add
in one portion. The suspension ensures the HCl byproduct is neutralized, driving the equilibrium.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Nucleophile Addition: Add piperidine dropwise at 0°C to prevent exotherm-induced decomposition.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The benzylic bromide is highly active; heating is rarely required and may cause side reactions.[2]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.[2] Dry organic layer over
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Validation:
NMR should show the disappearance of the benzylicngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> singlet (~4.4 ppm) and appearance of the aminated benzylic (~3.5 ppm).[1]
Protocol 2: Handling & Storage (Critical Safety)
Warning: This compound is a potent lachrymator (tear gas agent).[1][2]
-
Engineering Controls: ALWAYS handle inside a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby.[2] These nucleophiles rapidly quench the benzylic bromide in case of a spill.[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the benzylic bromide to the alcohol and HBr, degrading the reagent.[1]
Applications in Drug Discovery
The 4-bromo-3,5-difluorobenzyl motif is a privileged substructure in:
-
Kinase Inhibitors: The difluoro-phenyl ring mimics the electrostatic properties of carbonyls or heterocycles, improving binding affinity in hydrophobic pockets.[1][2]
-
FP (Fluorine-Probe) Ligands: The symmetry of the 3,5-difluoro pattern simplifies
NMR analysis, making it a useful tag for binding studies.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Metabolic Stability: The fluorine atoms prevent metabolic oxidation at the 3 and 5 positions, extending the half-life (
) of the drug candidate.[1]
References
-
Fluorochem Safety Data Sheet. 4-Bromo-3,5-difluorobenzyl bromide SDS. (2024).[2][7] Retrieved from [1][2]
-
BLD Pharm Product Registry. Chemical Properties of CAS 1571115-92-8. Retrieved from [1][2]
-
National Institutes of Health (NIH) PubChem. 3,5-Difluorobenzyl bromide Derivatives.[1][2] Retrieved from [1][2]
-
PrepChem. General Procedures for Benzylic Bromination. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 537033-57-1|4-Bromo-2,3,6-trifluorobenzyl bromide|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 6. 3,5-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
